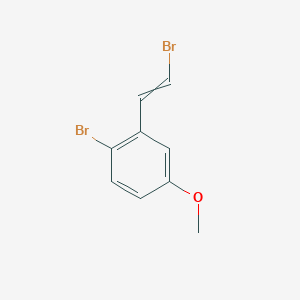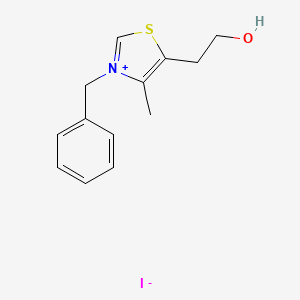
3-Benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium iodide is a chemical compound with the molecular formula C13H16INOS. It is a thiazolium salt, which is a class of compounds known for their diverse applications in organic synthesis and medicinal chemistry. The compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with benzyl, hydroxyethyl, and methyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium iodide typically involves the reaction of 3-Benzyl-4-methylthiazolium chloride with an appropriate iodide source. One common method involves the following steps:
Starting Materials: 3-Benzyl-4-methylthiazolium chloride, sodium iodide, and ethanol.
Reaction Conditions: The reaction is carried out in ethanol at room temperature.
Procedure: Sodium iodide is added to a solution of 3-Benzyl-4-methylthiazolium chloride in ethanol. The mixture is stirred at room temperature for several hours until the reaction is complete.
Isolation: The product is isolated by filtration and purified by recrystallization from ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolium ring to a thiazolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or hydroxyethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolium salts.
Wissenschaftliche Forschungsanwendungen
3-Benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of thiazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating biochemical pathways. The thiazolium ring can participate in various chemical reactions, including nucleophilic addition and substitution, which are crucial for its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Benzyl-4-methylthiazolium chloride: Similar structure but lacks the hydroxyethyl group.
5-(2-Hydroxyethyl)-4-methylthiazolium chloride: Similar structure but lacks the benzyl group.
4-Methylthiazolium iodide: Similar structure but lacks both the benzyl and hydroxyethyl groups.
Uniqueness
3-Benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium iodide is unique due to the presence of both benzyl and hydroxyethyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
143516-40-9 |
|---|---|
Molekularformel |
C13H16INOS |
Molekulargewicht |
361.24 g/mol |
IUPAC-Name |
2-(3-benzyl-4-methyl-1,3-thiazol-3-ium-5-yl)ethanol;iodide |
InChI |
InChI=1S/C13H16NOS.HI/c1-11-13(7-8-15)16-10-14(11)9-12-5-3-2-4-6-12;/h2-6,10,15H,7-9H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
REOWLIGJNJGHPP-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(SC=[N+]1CC2=CC=CC=C2)CCO.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl [(2,4-dinitrophenoxy)imino]propanedioate](/img/structure/B12562452.png)
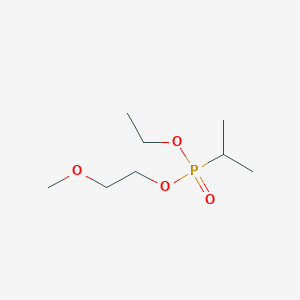
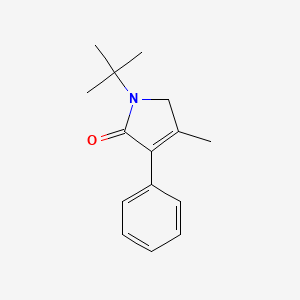
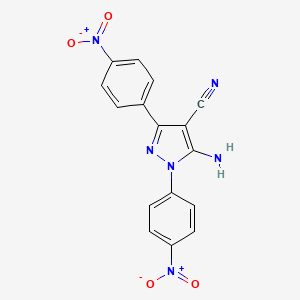
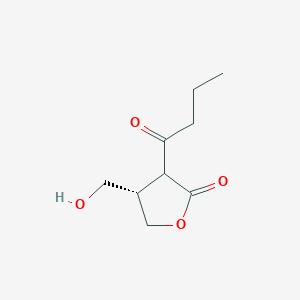
![13-Chlorobicyclo[6.4.1]trideca-1(13),8,11-trien-10-one](/img/structure/B12562471.png)

![2-{[(Chloromethoxy)carbonyl]oxy}ethyl 2-methylprop-2-enoate](/img/structure/B12562480.png)
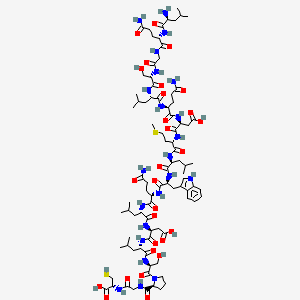
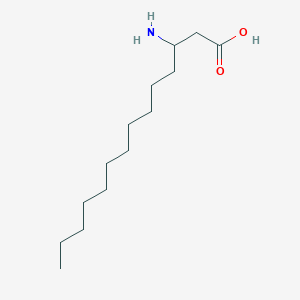
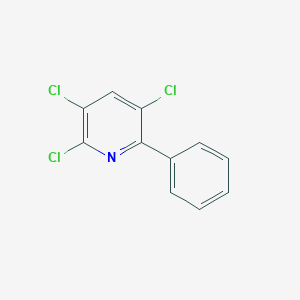
![Pyridinium, 4,4'-[1,3-propanediylbis(thio)]bis[1-decyl-, diiodide](/img/structure/B12562497.png)
![Diethyl [1-(phenylsulfanyl)but-3-en-1-yl]phosphonate](/img/structure/B12562503.png)
